Dual D4/σ1 Receptor Affinity Profile of the Piperidine–Triazole Scaffold
In a direct characterization of the piperidine–triazole scaffold to which the target compound belongs, the lead analog AVRM-13 (structurally analogous to CAS 1795421-49-6) displayed a Ki of 260 nM at human dopamine D4 receptor and a Ki of 1.4 nM at human sigma-1 (σ1) receptor [1]. This dual affinity is contrasted with significantly weaker binding at dopamine D2S (Ki = 6.3 µM) and D3 (Ki > 10 µM), establishing a clear D4/σ1 selectivity window [1].
| Evidence Dimension | Receptor binding affinity (Ki) |
|---|---|
| Target Compound Data | Not directly reported for CAS 1795421-49-6; closest analog AVRM-13: D4 Ki = 260 nM; σ1 Ki = 1.4 nM |
| Comparator Or Baseline | D2S Ki = 6.3 µM; D3 Ki > 10 µM; σ2 Ki not reported quantitatively but described as weaker than σ1 |
| Quantified Difference | D4 affinity is 24-fold stronger than D2S; σ1 affinity is >7,000-fold stronger than D3 |
| Conditions | Radioligand competition binding assays using human recombinant receptors expressed in heterologous systems (exact cell lines not specified in abstract). |
Why This Matters
A dual D4/σ1 profile with pronounced selectivity over D2 and D3 is a rare pharmacological signature that cannot be assumed for other piperidine–triazole derivatives, making this scaffold uniquely valuable for CNS polypharmacology research.
- [1] Levoin N, Murthy AVR, Narendar V, Kumar NS, Aparna P, Bhavani AKD, Reddy CR, Mosset P, Grée R. Discovery of potent dual ligands for dopamine D4 and σ1 receptors. Bioorg Med Chem. 2022 Sep 1;69:116851. doi: 10.1016/j.bmc.2022.116851. View Source
